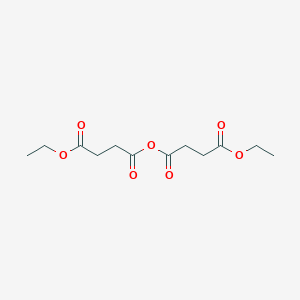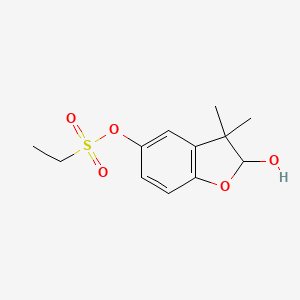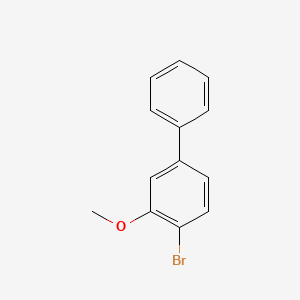![molecular formula C10H16O4 B13894397 [4-(Hydroxymethyl)-2-oxabicyclo[2.2.1]heptan-1-YL]methyl acetate](/img/structure/B13894397.png)
[4-(Hydroxymethyl)-2-oxabicyclo[2.2.1]heptan-1-YL]methyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4-(Hydroxymethyl)-2-oxabicyclo[221]heptan-1-YL]methyl acetate is a bicyclic compound featuring a unique oxabicyclo structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Hydroxymethyl)-2-oxabicyclo[2.2.1]heptan-1-YL]methyl acetate typically involves the use of cyclopentenes as starting materials. A common method includes palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates, allowing for the creation of oxygenated 2-azabicyclo[2.2.1]heptanes, which can be further functionalized to build a library of bridged aza-bicyclic structures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and sustainable practices are often applied to minimize environmental impact and enhance efficiency.
化学反应分析
Types of Reactions
[4-(Hydroxymethyl)-2-oxabicyclo[2.2.1]heptan-1-YL]methyl acetate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions can vary but often involve controlled temperatures and specific solvents to optimize yield and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.
科学研究应用
[4-(Hydroxymethyl)-2-oxabicyclo[2.2.1]heptan-1-YL]methyl acetate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism by which [4-(Hydroxymethyl)-2-oxabicyclo[2.2.1]heptan-1-YL]methyl acetate exerts its effects involves interactions with molecular targets and pathways. These interactions can include binding to specific enzymes or receptors, altering metabolic pathways, and influencing cellular processes. The exact molecular targets and pathways involved are subjects of ongoing research.
相似化合物的比较
Similar Compounds
Bicyclo[2.1.1]hexane: Known for its compact structure and use in bio-active compounds.
2-azabicyclo[2.2.1]heptanes: Synthesized via palladium-catalyzed reactions and used in various chemical applications.
7-oxabicyclo[2.2.1]heptane: Features a similar bicyclic structure and is used in the synthesis of biologically active molecules.
Uniqueness
[4-(Hydroxymethyl)-2-oxabicyclo[2.2.1]heptan-1-YL]methyl acetate stands out due to its specific functional groups and potential for diverse chemical transformations. Its unique structure allows for a wide range of applications in different scientific fields.
属性
分子式 |
C10H16O4 |
|---|---|
分子量 |
200.23 g/mol |
IUPAC 名称 |
[4-(hydroxymethyl)-2-oxabicyclo[2.2.1]heptan-1-yl]methyl acetate |
InChI |
InChI=1S/C10H16O4/c1-8(12)13-7-10-3-2-9(4-10,5-11)6-14-10/h11H,2-7H2,1H3 |
InChI 键 |
GNVBLTCTRBAXDO-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OCC12CCC(C1)(CO2)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[(Dimethylamino)methyl]-2,4,6-trimethylbenzaldehyde](/img/structure/B13894330.png)
![4-(2-pyrrolidin-2-ylethyl)-6-(1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-amine](/img/structure/B13894333.png)


![1-[1-(2-chlorophenyl)-1H-imidazol-2-yl]methanamine](/img/structure/B13894350.png)
![tert-Butyl[1-(3,4-dihydro-2H-pyran-2-yl)propoxy]dimethylsilane](/img/structure/B13894354.png)

![[3-(1-Methylindol-3-yl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B13894372.png)





